molecular formula C18H17NO2 B161932 Glycoborinine CAS No. 233279-39-5

Glycoborinine

Cat. No. B161932
M. Wt: 279.3 g/mol
InChI Key: KGHHJTRYOSFBOZ-UHFFFAOYSA-N
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Description

Glycoborinine is a natural carbazole alkaloid that can be isolated from Glycosmis pentaphylla . It has been shown to induce HepG2 cell apoptosis through the mitochondrial pathway and inhibit HIV replication in cells .


Molecular Structure Analysis

The molecular formula of Glycoborinine is C18H17NO2 . Its molecular weight is 279.33 . The chemical structure is consistent with the structure determined by H-NMR .


Physical And Chemical Properties Analysis

Glycoborinine has a molecular formula of C18H17NO2 and a molecular weight of 279.33 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

Carbazole Alkaloid Discovery

Glycoborinine, a carbazole alkaloid, was discovered in the roots of Glycosmis arborea, along with other alkaloids. Its structure was determined mainly through 2D NMR spectral analyses (Chakravarty et al., 1999).

Anti-Cancer Potential

Glycoborinine (GB), isolated from Glycosmis pentaphylla, has shown potential against cancer cells. It induces apoptosis in HepG2 cells through a mitochondrial pathway, suggesting a promising approach for liver cancer treatment (Yang et al., 2014).

Glycobiology and Glycoengineering

While not directly related to glycoborinine, glycobiology research offers insights into carbohydrate interactions in biological systems, potentially providing context for glycoborinine's biological activities. This field encompasses the study of glycan-biopolymer interactions, with applications in bioanalytical and biomedical domains, including cancer biomarker identification and vaccine immune response profiling (Geissner & Seeberger, 2016).

Glycomics Databases and Glycoengineering

Developments in glycomics, including the creation of databases like GlycoPOST, support the study of glycomics mass spectrometry data. This aids in understanding glycan structures and functions, which can be crucial for interpreting the effects of compounds like glycoborinine (Watanabe et al., 2020).

Translational Glycobiology

Translational glycobiology, integrating glycoscience research with clinical applications, may provide frameworks for understanding glycoborinine's therapeutic potentials. This field bridges basic glycobiology research with patient-oriented applications (Sackstein, 2016).

Future Directions

While the future directions for Glycoborinine research are not explicitly mentioned in the search results, its potential as a molecule against cancer cells and its ability to inhibit HIV replication in cells suggest promising areas for future research .

properties

IUPAC Name

3,3,10-trimethyl-7H-pyrano[3,2-g]carbazol-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-10-8-12-14(9-15(10)20)19-13-4-5-16-11(17(12)13)6-7-18(2,3)21-16/h4-9,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHHJTRYOSFBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)NC3=C2C4=C(C=C3)OC(C=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycoborinine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
C Ito, M Itoigawa, A Sato, CM Hasan… - Journal of natural …, 2004 - ACS Publications
… Quinazoline (6) and three furanoquinoline alkaloids (7−9) also showed about the same inhibitory activity as glycoborinine (4) and glycozolidine (5). Arborinine (10), the major acridone …
Number of citations: 129 pubs.acs.org
H Yang, ST Tian, RY Wu, Y Chen, ZN Mei… - Journal of Asian …, 2014 - Taylor & Francis
Glycoborinine (GB), a natural carbazole alkaloid isolated from Glycosmis pentaphylla, has been shown to be a potential molecule against cancer cells. In this study, the cell-signaling …
Number of citations: 18 www.tandfonline.com
AK Chakravarty, T Sarkar, K Masuda, K Shiojima - Phytochemistry, 1999 - Elsevier
A new carbazole alkaloid, designated as glycoborinine, was isolated from the roots of Glycosmis arborea, along with two other known carbazole alkaloids, viz. glycozoline and …
Number of citations: 99 www.sciencedirect.com
Y Chen, C Tang, Y Wu, S Mo, S Wang… - Organic & Biomolecular …, 2015 - pubs.rsc.org
… Glycoborinine, which is a natural carbazole alkaloid isolated from G. pentaphylla, also … reported, where it was demonstrated that glycoborinine induced apoptosis in HepG2 cells through …
Number of citations: 28 pubs.rsc.org
T Pacher, M Bacher, O Hofer, H Greger - Phytochemistry, 2001 - Elsevier
… exhibited strong antifungal activity for the new carbalexins as well as for the already known 2-hydroxy-3-methylcarbazole, but only weak effects for the pyranocarbazole glycoborinine. …
Number of citations: 64 www.sciencedirect.com
NM Taib, NM Hassan, LZM Kamal… - Malaysian Journal of …, 2022 - ojie.um.edu.my
… A few carbazole alkaloids namely glycoborinine, glycobomine, and carbalexin A are the antimicrobial active compounds identified in the stem extract. In addition, glycoborinine was …
Number of citations: 29 ojie.um.edu.my
Y Chen, B Yang, J Xu, T Zheng, H Fan… - Yao xue xue bao= Acta …, 2012 - europepmc.org
In our screening for photosensitizers from natural resources, four alkaloids were isolated from Glycosmis pentaphylla by various chromatography techniques. Their structures were …
Number of citations: 5 europepmc.org
W Maneerat, T Ritthiwigrom… - Journal of Natural …, 2012 - ACS Publications
… The carbazole units were connected by a carbon–carbon linkage between C-1 and C-5′ because of the lack of signals for H-1 in the glycoborinine unit and for H-5′ of the 6-hydroxy-2…
Number of citations: 143 pubs.acs.org
MTT Nguyen, IC Hsu, HK Liu, YC Lin, SR Chen… - Pharmaceuticals, 2022 - mdpi.com
A phytochemical investigation of the leaves and twigs of Glycosmis pentaphylla (Rutaceae), collected in Vietnam, yielded three new compounds named glyfuran (1), glyphyllamide (2), …
Number of citations: 7 www.mdpi.com
NM Cuong, TQ Hung, T Van Sung… - Chemical and …, 2004 - jstage.jst.go.jp
… -1) indicated a [3,2-a] typeconnection in the pyranocarbazole skeleton of 1 rather than a [2,3-c] fusion, reported for 7-methoxyglycoumarin,7) a [3,2d] type, as in the case of glycoborinine,…
Number of citations: 61 www.jstage.jst.go.jp

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